molecular formula C12H54Al16O75S8 B611045 Sucralfate CAS No. 54182-58-0

Sucralfate

カタログ番号 B611045
CAS番号: 54182-58-0
分子量: 2086.67
InChIキー: DTULOKYBGCTCFP-QRLOXDDHSA-A
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sucralfate is a medication used to treat and prevent duodenal ulcers and other conditions as determined by your doctor . It works by forming a barrier or coat over the ulcer, protecting it from the acid of the stomach, allowing it to heal . Sucralfate contains an aluminum salt .


Synthesis Analysis

Sucralfate is synthesized by reacting sucrose with either sulfur trioxide or chlorosulfonic acid in the presence of an organic base, e.g., pyridine . The sodium sucrose sulfate obtained through this reaction is then reacted with basic polyaluminum chloride to form sucralfate .


Molecular Structure Analysis

Sucralfate is a nonabsorbable, aluminum salt of sucrose octasulfate . It has a molecular formula of C12H54Al16O75S8 and a molecular weight of 2086.74 . The structure of sucralfate shows significant differences arising from variation in the aluminum environment and the level of hydration .


Chemical Reactions Analysis

The sodium sucrose sulfate in sucralfate is amorphous and undergoes gradual hydrolysis with adhering water at room temperature to generate sulfuric acid . This forms a strong acidic milieu and accelerates decomposition per se . The aluminum complex is also amorphous but does not undergo hydrolysis and is stable during prolonged storage .


Physical And Chemical Properties Analysis

Sucralfate is a basic aluminum salt of sucrose octasulfate . It is a nonabsorbable compound with anti-ulcer, mucosa-protective, and potentially anti-mucositis activity . It is amorphous and stable during prolonged storage .

将来の方向性

Sucralfate is used short-term (up to 8 weeks) to treat an active duodenal ulcer . It may take 2 to 8 weeks before you receive the full benefit of taking sucralfate . Your doctor may want you to keep taking sucralfate at a lower dose once your active ulcer has healed . Follow your doctor’s dosing instructions very carefully .

特性

InChI

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFOBURGDMUOW-RBQAPOGLSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H92Al16O75S8-16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2113.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sucralfate
Reactant of Route 2
Sucralfate
Reactant of Route 3
Sucralfate
Reactant of Route 4
Sucralfate
Reactant of Route 5
Sucralfate
Reactant of Route 6
Sucralfate

Q & A

Q1: How does sucralfate interact with the gastric mucosa?

A1: Sucralfate, in an acidic environment, undergoes polymerization forming a viscous paste that adheres to the gastric mucosa. [] This paste exhibits a higher affinity for ulcers and erosions due to the abundance of positively charged proteins in these damaged areas. [] Sucralfate forms polyvalent bridges with these proteins, creating a protective barrier against aggressive factors like acid and pepsin. []

Q2: Does sucralfate influence bicarbonate secretion in the gastroduodenal system?

A2: Research suggests that sucralfate, particularly its aluminum component, stimulates bicarbonate secretion in the stomach (fundus and antrum) and duodenum. [] This increase in bicarbonate secretion contributes to the "mucus-bicarbonate" barrier, offering further protection to the mucosa. []

Q3: What role does nitric oxide play in sucralfate's gastroprotective effects?

A3: Studies demonstrate that nitric oxide (NO) plays a crucial role in sucralfate's ability to protect the gastric mucosa and promote ulcer healing. [] Inhibiting NO synthase reduces both the protective and hyperemic (increased blood flow) effects of sucralfate, suggesting NO involvement in these processes. []

Q4: Does sucralfate affect the production of prostaglandins or glutathione?

A4: Research indicates that sucralfate might indirectly influence prostaglandin E2 metabolism in the gastroduodenal mucosa, contributing to its protective action. [] Additionally, studies have shown that a gastroprotective dose of sucralfate can elevate glutathione (GSH) concentration in the gastric mucosa, suggesting a potential role of GSH in its protective mechanism. []

Q5: How does sucralfate impact the healing of acute gastric lesions?

A5: In experimental models, sucralfate demonstrates a superior ability to promote healing of acute gastric lesions compared to antisecretory agents when the influence of intragastric pH is minimized. [] This suggests that sucralfate's healing properties extend beyond its acid-buffering capacity.

Q6: What is the composition of sucralfate and how does it affect its properties?

A6: Sucralfate is a basic aluminum salt of sucrose octasulfate. [] Its structure allows it to polymerize in acidic environments, forming a sticky gel that adheres to ulcer craters. [, , ] This unique property allows it to provide a protective barrier over damaged mucosal tissues. [, , ]

Q7: Does the pH of the environment influence sucralfate's effectiveness?

A7: While initially believed to be most effective in acidic environments, research shows that sucralfate retains its mucosal protective properties even at near-neutral pH levels. [, ] This suggests a broader range of applications for the drug.

Q8: Does sucralfate's interaction with other drugs depend on the pH of the environment?

A8: Yes, the interaction of sucralfate with other drugs, like ketoconazole, is heavily influenced by pH. [] Sucralfate's dissolution significantly impacts the pH of the surrounding solution, influencing the solubility and thus the absorption of co-administered medications. []

Q9: What is known about the absorption and distribution of sucralfate?

A9: Sucralfate exhibits minimal systemic absorption due to its limited solubility in the gastrointestinal tract. [, ] Studies using 99mTc-labeled sucralfate reveal that it predominantly remains within the gastrointestinal tract, adhering to the mucosal surface. []

Q10: Does sucralfate interact with other medications?

A10: Sucralfate has been shown to potentially interact with the absorption of various drugs, including ketoconazole, ciprofloxacin, norfloxacin, and phenytoin. [, , , , ] The mechanism is often related to binding or physical interference with absorption rather than direct metabolic interactions. [, , , , ]

Q11: How does the administration of sucralfate affect the bioavailability of other drugs?

A11: Studies indicate that sucralfate can significantly reduce the bioavailability of certain drugs when co-administered. For example, co-administration with ciprofloxacin led to a 30% decrease in bioavailability, while in some cases, the decrease exceeded 50%. [] Therefore, adjusting the dosing interval or considering alternative medications might be necessary to avoid these interactions.

Q12: What evidence supports the efficacy of sucralfate in treating peptic ulcers?

A12: Numerous placebo-controlled and comparative trials have demonstrated the efficacy of sucralfate in healing both duodenal and gastric ulcers. [, , ] Healing rates are comparable to H2-receptor antagonists like cimetidine and ranitidine. [, , ]

Q13: Does sucralfate offer advantages in long-term management of peptic ulcers?

A13: Research suggests that sucralfate is as effective as H2-receptor antagonists in preventing peptic ulcer relapse. [, ] Some studies even indicate a longer relapse-free period after sucralfate treatment compared to H2-blockers. []

Q14: Can sucralfate be used to prevent drug-induced gastroduodenal damage?

A14: Studies demonstrate that sucralfate, particularly in gel form, effectively prevents acute gastroduodenal lesions and reduces associated symptoms in patients using non-steroidal anti-inflammatory drugs (NSAIDs). [] This protective effect makes sucralfate a valuable prophylactic agent in this patient population.

Q15: Does sucralfate have any applications beyond treating peptic ulcers?

A15: Research indicates potential benefits of sucralfate in other conditions:

  • Burn wound healing: Topical application of sucralfate showed faster wound healing compared to silver sulfadiazine, with reduced infection rates and pain. []
  • Chronic venous ulcers: Topical sucralfate treatment demonstrated promising results in healing chronic venous ulcers, with improved wound contraction, re-epithelialization, and reduced pain. []
  • Diabetic foot ulcers: Sucralfate dressings significantly improved wound contraction in diabetic foot ulcers compared to povidone-iodine dressings. []
  • Stomatitis: Sucralfate has shown potential for alleviating stomatitis induced by 5-FU-based chemotherapy. [, ]

Q16: What is the safety profile of sucralfate?

A16: Sucralfate is generally well-tolerated with minimal systemic side effects due to its low absorption. [, ] Constipation is the most common side effect, reported in a small percentage of patients. []

Q17: Are there any concerns regarding the long-term use of sucralfate?

A17: While considered safe for short-term use, long-term safety data on sucralfate is limited. [, ] Further research is needed to fully understand the potential implications of chronic administration.

Q18: What are potential areas for future research on sucralfate?

A18: Several research avenues warrant further investigation:

  • Optimizing dosage forms: Exploring novel formulations like gels and suspensions to enhance mucosal coverage and potentially improve efficacy in specific conditions. [, , ]
  • Elucidating the role of NO and other mediators: Conducting in-depth studies to fully comprehend the interplay between sucralfate and NO, prostaglandins, and glutathione in its protective and healing mechanisms. [, , ]
  • Expanding clinical applications: Investigating the efficacy of sucralfate in other conditions like ulcerative colitis, radiation-induced proctitis, and oral mucositis, where its protective and healing properties could be beneficial. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。